N-Benzyl-2,2,2-trifluoroacetamide
Description
Significance of Fluorinated Amides in Organic and Medicinal Chemistry
Fluorinated amides represent a critically important class of compounds in both organic and medicinal chemistry. The introduction of fluorine atoms into an amide molecule can profoundly alter its physical, chemical, and biological properties. scbt.com In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation and thereby increasing the drug's half-life in the body.
Overview of Research Trajectories for N-Benzyl-2,2,2-trifluoroacetamide
Research concerning this compound has primarily focused on its synthesis and its application as a versatile intermediate for the creation of more complex molecules. One significant research trajectory has been the investigation of its biological activities. Studies have revealed that this compound exhibits notable antimicrobial and antioxidant properties.
Another key area of research is its use as a precursor in the synthesis of other fluorinated compounds. For instance, it can be used in the preparation of trifluoromethylated imidazo-fused N-heterocycles, which are of interest in pharmaceutical development. chemicalbook.com The compound's utility as a protecting group for benzylamine (B48309) is also a subject of study, allowing for transformations at other parts of a molecule without affecting the benzylamine moiety.
A common method for the synthesis of this compound involves the acylation of benzylamine with trifluoroacetic anhydride (B1165640). researchgate.net An alternative approach includes the alkylation of trifluoroacetamide (B147638) with benzyl (B1604629) halides or tosylates. chemicalbook.com
Academic and Industrial Relevance of the Trifluoroacetamide Moiety
The trifluoroacetamide moiety is of considerable interest in both academic and industrial settings due to its ability to impart unique and desirable properties to organic molecules. In academia, the trifluoroacetamide group is extensively studied for its role in modifying the conformational preferences and electronic properties of peptides and other biomolecules. researchgate.net
Industrially, the trifluoroacetamide functional group is a key component in the development of pharmaceuticals and agrochemicals. google.com Its presence can enhance the bioactivity and stability of these products. google.com The use of trifluoroacetamide as a protecting group is particularly relevant in large-scale peptide synthesis, offering an alternative to other protecting groups with potential advantages in terms of cost and efficiency. Furthermore, trifluoroacetamide derivatives are utilized in materials science to create polymers with enhanced thermal stability and chemical resistance. google.com The trifluoroacetamide moiety is also employed as a derivatizing agent in analytical chemistry to improve the detection of certain compounds by gas chromatography. google.com
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈F₃NO |
| Molecular Weight | 203.16 g/mol |
| Melting Point | 70-74 °C |
| Appearance | White to light yellow powder/crystal |
| Purity | ≥95% (GC) |
This data is compiled from various chemical suppliers. google.com
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| FTIR (KBr, cm⁻¹) | 3306, 3109 (N-H stretching); 1703 (C=O stretching of COCF₃) |
| ¹H NMR (CDCl₃, 400 MHz, δ ppm) | 7.37 (m, 1H, H-4), 7.30 (d, J=6.8 Hz, 2H, H-2 and H-6), 7.38 (d, J=6.8 Hz, 2H, H-3 and H-5), 7.04 (brs, 1H, -NH) |
| ¹³C NMR (CDCl₃, 100 MHz, δ ppm) | 135.92 (C-1), 128.99 (C-3, C-5), 128.24 (C-4), 127.93 (C-2, C-6), 43.85 (-CH₂), 157.13 (CO), 117.34 (CF₃) |
This data is from a published research article.
Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (µg/mL) |
| Aspergillus flavus | 15.62 |
| Botrytis cinerea | 31.25 |
| Trichophyton mentagrophytes | 62.5 |
| Scopulariopsis sp. | 62.5 |
| Candida albicans | 62.5 |
| Malassezia pachydermatis | 62.5 |
This data highlights the antifungal properties of the compound.
Table 4: Antioxidant Activity of this compound
| Assay | Result |
| DPPH Radical Scavenging Activity (at 1000 µg/mL) | 78.97 ± 2.24% |
| Ferric Reducing Antioxidant Power (FRAP) | 1.352 ± 0.04 mM Fe(II)/g |
This data demonstrates the compound's potential as an antioxidant.
Structure
3D Structure
Properties
CAS No. |
71029-16-8 |
|---|---|
Molecular Formula |
C18H34N4O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-1-[2-(3,3,5,5-tetramethyl-2-oxopiperazin-1-yl)ethyl]piperazin-2-one |
InChI |
InChI=1S/C18H34N4O2/c1-15(2)11-21(13(23)17(5,6)19-15)9-10-22-12-16(3,4)20-18(7,8)14(22)24/h19-20H,9-12H2,1-8H3 |
InChI Key |
GUCMKIKYKIHUTM-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C |
Canonical SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C |
Other CAS No. |
71029-16-8 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Synthesis Protocols for N-Benzyl-2,2,2-trifluoroacetamide
The efficient and selective synthesis of this compound is crucial for its application in further synthetic endeavors. Various strategies have been developed, each offering distinct advantages in terms of yield, selectivity, and substrate scope.
Acylation Reactions via Friedel-Crafts and Related Protocols
A primary and straightforward method for the synthesis of this compound is the acylation of benzylamine (B48309) with a trifluoroacetylating agent. One of the most common approaches is a reaction analogous to the Friedel-Crafts acylation, where benzylamine is treated with trifluoroacetic anhydride (B1165640) (TFAA). google.comresearchgate.net This reaction proceeds readily to afford the desired amide in good yields.
The general reaction is as follows:
C6H5CH2NH2 + (CF3CO)2O → C6H5CH2NHCOCF3 + CF3COOH
While the direct acylation of benzylamine is not a regioselective process in itself, the principles of Friedel-Crafts acylation become critical when considering substituted benzylamines. The electronic nature of substituents on the aromatic ring of benzylamine would direct the acylation to a specific position if the reaction were to occur on the ring. However, in the case of N-acylation, the reaction occurs at the more nucleophilic nitrogen atom of the amine.
For substituted benzylamines, the focus remains on the N-acylation. The reaction conditions are generally mild, often carried out in an ethereal solvent, and the product can be easily purified.
| Reactants | Reagents | Solvent | Yield | Reference |
| Benzylamine, Trifluoroacetic anhydride | - | Dry ether | Not specified | researchgate.net |
Nucleophilic Substitution Approaches Utilizing Trifluoroacetamide (B147638) Precursors
An alternative synthetic route involves nucleophilic substitution, where a trifluoroacetamide precursor acts as the nucleophile. This typically involves the deprotonation of 2,2,2-trifluoroacetamide with a suitable base to form the corresponding anion, which then reacts with a benzyl (B1604629) halide.
The general scheme for this approach is:
CF3CONH2 + Base → [CF3CONH]⁻ [CF3CONH]⁻ + C6H5CH2-X → C6H5CH2NHCOCF3 + X⁻ (where X = Cl, Br, I)
This method is advantageous as it allows for the use of a wide variety of substituted benzyl halides, providing access to a diverse range of this compound derivatives. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent substitution without promoting side reactions. Benzylic halides are particularly good substrates for such S_N2 reactions due to the stability of the transition state. ucalgary.carsc.org
Furthermore, copper-mediated N-arylation of trifluoroacetamide with aryl-boronic acids has been reported, which represents a related nucleophilic substitution strategy. researchgate.net While this is an N-arylation, the principle could be extended to benzylation under appropriate catalytic conditions.
| Nucleophile | Electrophile | Catalyst/Base | Potential Product |
| 2,2,2-Trifluoroacetamide | Benzyl bromide | Sodium hydride | This compound |
| 2,2,2-Trifluoroacetamide | Substituted benzyl chloride | Potassium carbonate | N-(Substituted benzyl)-2,2,2-trifluoroacetamide |
Polymer-Supported Synthetic Strategies for N-Trifluoroacetamides
To facilitate product purification and enable high-throughput synthesis, polymer-supported methodologies have been developed for the preparation of N-trifluoroacetamides. A notable example is the use of a polymer-bound trifluoroacetylating reagent. Specifically, a trifluoroacetylthio-substituted divinyl benzene (B151609) co-styrene polymer has been employed to trifluoroacetylate amines, including benzylamine. google.com
The key advantage of this solid-phase synthesis is the straightforward isolation of the N-substituted trifluoroacetamide product. The reaction involves mixing the polymer-supported reagent with the amine in a suitable solvent. Upon completion, the trifluoroacetyl-depleted polymer is simply filtered off, and the desired product is obtained by evaporating the solvent from the filtrate. google.com This method avoids the need for aqueous work-ups and chromatographic purification, making it highly efficient.
A typical procedure involves suspending the polymer-supported trifluoroacetylthio resin in a solvent like dioxane and adding the amine. The reaction proceeds to give the N-trifluoroacetylated amine in high yield. google.com
| Amine | Polymer-Supported Reagent | Solvent | Key Advantage | Reference |
| Benzylamine | Trifluoroacetylthio-substituted polystyrene | Dioxane | Simplified purification (filtration) | google.com |
Derivatization and Further Chemical Transformations
This compound is not only a synthetic target but also a valuable intermediate for further chemical modifications, leading to a range of functionalized molecules.
Conversion to N-(Substituted Benzyl)-2,2,2-trifluoroacetimidoyl Chlorides
A significant transformation of this compound is its conversion to the corresponding N-benzyl-2,2,2-trifluoroacetimidoyl chloride. These imidoyl chlorides are reactive intermediates, particularly useful in the synthesis of glycosyl donors and other complex molecules. The synthesis of the N-phenyl analogue has been well-documented and can be adapted for the N-benzyl derivative. acs.orgchemicalbook.com
A common method involves the treatment of the this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270), or with dichlorotriphenylphosphorane (B105816) and triethylamine (B128534). chemicalbook.com
C6H5CH2NHCOCF3 + POCl3/Pyridine → C6H5CH2N=C(Cl)CF3
This reaction can be extended to N-(substituted benzyl)-2,2,2-trifluoroacetamides to generate a variety of substituted imidoyl chlorides. For instance, the synthesis of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride has been successfully achieved, highlighting the versatility of this transformation. acs.org
| Starting Amide | Reagents | Product | Reference |
| N-Phenyl-2,2,2-trifluoroacetamide | POCl₃, Pyridine | N-Phenyl-2,2,2-trifluoroacetimidoyl chloride | acs.org |
| N-Phenyl-2,2,2-trifluoroacetamide | Dichlorotriphenylphosphorane, Et₃N | N-Phenyl-2,2,2-trifluoroacetimidoyl chloride | chemicalbook.com |
Cyclization Reactions for Novel Heterocyclic Architectures
The amide functionality and the trifluoromethyl group in this compound and its derivatives can participate in cyclization reactions to form novel heterocyclic compounds. While direct cyclization of this compound is not widely reported, the reactivity of related N-acylamides provides a strong basis for such transformations.
For example, intramolecular cyclization of N-aryl amides is a known strategy for the synthesis of oxindoles. cam.ac.uk Furthermore, visible-light-induced radical cascade cyclizations of alkene-tethered indole (B1671886) substrates have been used to synthesize trifluoromethylated dihydropyrido[1,2-a]indolones. beilstein-journals.org This suggests that a suitably functionalized this compound derivative could undergo similar cyclizations.
The trifluoromethyl group can influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to unique heterocyclic scaffolds that are of interest in medicinal chemistry. The synthesis of nitrogen-containing heterocycles is a vast field, and the use of fluorinated building blocks like this compound offers a promising avenue for the discovery of new bioactive molecules. nih.govwiley.com
| Starting Material Type | Reaction Type | Resulting Heterocycle |
| N-Aryl Amide | Intramolecular C-N coupling | Oxindole |
| Alkene-tethered Indole with CF₃ source | Radical cascade cyclization | Trifluoromethylated dihydropyrido[1,2-a]indolone |
| N-Acylaminophthalimides | Intramolecular benzylic cyclization | Lactam |
Reductive Transformations of the Amide Moiety in this compound Derivatives
The reduction of the amide functional group is a cornerstone transformation in organic synthesis, providing access to valuable amine compounds. For secondary amides like this compound and its derivatives, this transformation can be challenging, often requiring harsh reagents that lack chemoselectivity.
Recent methodologies have emerged to address these challenges, offering milder and more selective alternatives. One such practical and expeditious method involves the activation of the secondary amide with triflic anhydride (Tf₂O), followed by reduction with sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgrsc.org This two-reagent system operates under mild conditions, from 0 °C to room temperature, and is conducted in solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.org
The proposed mechanism involves the activation of the amide by Tf₂O to generate a highly electrophilic iminium intermediate. This intermediate is then readily reduced by the mild hydride donor, NaBH₄, to yield the corresponding amine. organic-chemistry.org A key advantage of this method is its broad substrate scope and high functional group tolerance. It has been successfully applied to various secondary amides, including aromatic, aliphatic, and α,β-unsaturated amides, affording the amine products in good to excellent yields, typically ranging from 69% to 93%. organic-chemistry.orgrsc.org The reaction is generally characterized by short reaction times and a straightforward workup procedure. organic-chemistry.org This approach represents a significant improvement over traditional reduction methods and is highly applicable for the conversion of this compound derivatives to their corresponding N-benzyl-2,2,2-trifluoroethylamines, even in the presence of other reducible functional groups. rsc.org
Catalytic Approaches in Trifluoroacetamidation and Related Processes
Catalysis offers an efficient and atom-economical route for the synthesis of amides. Both organocatalytic and metal-mediated strategies have been developed for trifluoroacetamidation and related C-N bond-forming reactions.
DBU-Accelerated Synthesis of N-Trifluoroacetamides
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as a highly effective organocatalyst for promoting the synthesis of trifluoroacetamides. researchgate.net Research has demonstrated that DBU can accelerate the nucleophilic fluorination of bromodifluoromethyl amide derivatives to produce the corresponding trifluoromethyl amides. This transformation is particularly valuable for the synthesis of ¹⁸F-labelled trifluoroacetamides, which are important radiotracers for positron emission tomography (PET).
In a typical procedure, a bromodifluoroacetamide precursor is treated with a fluoride (B91410) source, such as [¹⁸F]TBAF (tetrabutylammonium fluoride), in the presence of DBU. The reaction proceeds smoothly to give the desired [¹⁸F]trifluoroacetamide in good to excellent radiochemical conversions. Mechanistic studies suggest that DBU acts as an organomediator, activating the displacement of the bromide from the CF₂Br group. This DBU-mediated approach is notable for its success where other methods, such as those requiring thermal activation or metal catalysis, have failed.
The scope of this DBU-accelerated reaction is broad, accommodating a variety of substrates including those with linear alkyl, cyclic alkyl, benzylic, and heterocyclic moieties.
Table 1: DBU-Accelerated Synthesis of ¹⁸F-Trifluoroacetamides
| Precursor (Bromodifluoroacetamide) | Activator | Solvent | Temperature (°C) | Product ([¹⁸F]Trifluoroacetamide) | Radiochemical Conversion (RCC) |
| N-benzyl-N-(2-bromo-2,2-difluoroacetyl)glycine ethyl ester | DBU | DMF | 100 | [¹⁸F]N-benzyl-N-(trifluoroacetyl)glycine ethyl ester | 71% ± 8% |
| N-(2-bromo-2,2-difluoroacetyl)morpholine | DBU | DMF | 100 | [¹⁸F]N-(trifluoroacetyl)morpholine | 92% ± 3% |
| N-benzyl-2-bromo-2,2-difluoroacetamide | DBU | DMF | 100 | [¹⁸F]this compound | 61% ± 12% |
| N-(2-bromo-2,2-difluoroacetyl)piperidine | DBU | DMF | 100 | [¹⁸F]N-(trifluoroacetyl)piperidine | 71% ± 3% |
This table is generated based on data reported in studies on DBU-accelerated fluorination.
Metal-Mediated and Organocatalytic Methods for Amide Synthesis
Metal-Mediated Synthesis:
Copper catalysis has proven to be a powerful tool for the formation of C-N bonds, including the synthesis of N-aryl trifluoroacetamides. The Chan-Lam and Ullmann-type coupling reactions are prominent examples of such transformations. researchgate.netcapes.gov.br An effective protocol for the N-arylation of trifluoroacetamide involves the use of a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst with triethylamine (TEA) as a base. researchgate.net This system facilitates the coupling of trifluoroacetamide with a range of arylboronic acids.
The reaction is tolerant of various functional groups on the arylboronic acid partner, allowing for the synthesis of a diverse library of N-aryl trifluoroacetamides in moderate to good yields under relatively mild conditions. researchgate.net These copper-catalyzed methods provide a direct route to arylated amide products that are relevant to pharmaceutical and materials science. capes.gov.brresearchgate.net
Table 2: Copper-Mediated N-Arylation of Trifluoroacetamide
| Aryl Boronic Acid | Catalyst System | Product | Yield |
| Phenylboronic acid | Cu(OAc)₂ / TEA | N-phenyl-2,2,2-trifluoroacetamide | Good |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ / TEA | N-(4-methoxyphenyl)-2,2,2-trifluoroacetamide | Good |
| 4-Chlorophenylboronic acid | Cu(OAc)₂ / TEA | N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | Moderate |
| 3-Thienylboronic acid | Cu(OAc)₂ / TEA | N-(3-thienyl)-2,2,2-trifluoroacetamide | Moderate |
This table represents typical outcomes for the Cu-catalyzed N-arylation of trifluoroacetamide with various arylboronic acids. researchgate.net
Organocatalytic Methods:
Organocatalysis has emerged as a major pillar of asymmetric synthesis, often relying on the activation of substrates through non-covalent interactions like hydrogen bonding. nih.gov Bifunctional organocatalysts, which contain both a hydrogen-bond donor (e.g., a urea (B33335) or thiourea (B124793) group) and a Brønsted base (e.g., a tertiary amine), are particularly effective in activating both nucleophiles and electrophiles simultaneously.
While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed, the principles of organocatalysis are highly applicable. For instance, the synthesis of amides can be achieved through the coupling of carboxylic acids and amines. A chiral bifunctional organocatalyst could, in principle, be used to activate trifluoroacetic acid and benzylamine, facilitating their condensation. Such catalysts are known to enable various stereoselective addition reactions and have been successfully used in the synthesis of axially chiral benzamides, demonstrating their utility in constructing sterically hindered amide bonds. georgiasouthern.edu The development of such a direct, organocatalytic method for synthesizing this compound and its chiral derivatives remains an area of interest.
Mechanistic Investigations of Reactivity and Selectivity
Mechanistic Pathways in Acylation and Deprotection Reactions
The formation of N-Benzyl-2,2,2-trifluoroacetamide is typically achieved through the acylation of benzylamine (B48309). researchgate.net A common laboratory-scale synthesis involves dissolving benzylamine in a suitable solvent, such as dry ether, and then adding trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the highly nucleophilic benzylamine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate (B77799) anion as a leaving group, resulting in the formation of the stable amide bond of this compound. The reaction is generally rapid and produces the product in high yield after a simple workup procedure involving washing with an aqueous base like sodium bicarbonate to neutralize the trifluoroacetic acid byproduct. researchgate.net
The deprotection of the trifluoroacetamide (B147638) group, often referred to as a trifluoroacetyl (Tfac) group in the context of protecting group chemistry, is crucial for its utility in multi-step synthesis. google.comgoogle.com Unlike many other amide bonds, the Tfac group can be cleaved under remarkably mild conditions that leave other sensitive functional groups and protecting groups, such as benzyl-based side-chain protectors, intact. google.comgoogle.com A novel and efficient method for its removal involves treatment with sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system, typically tetrahydrofuran (B95107) (THF) and ethanol. google.comgoogle.com This method is orthogonal to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used for cleaving 9-fluorenylmethyloxycarbonyl (Fmoc) groups, making the Tfac group a valuable tool in solid-phase peptide synthesis (SPPS). google.comtcichemicals.com The mechanism of this reductive cleavage is believed to involve the reduction of the amide carbonyl to an alcohol, which then becomes unstable and leads to the release of the free amine.
Table 1: Comparison of Acylation and Deprotection Reactions
| Process | Typical Reagents | Solvent | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Acylation | Benzylamine, Trifluoroacetic Anhydride (TFAA) | Diethyl Ether | Nucleophilic attack of amine on carbonyl carbon | researchgate.net |
| Deprotection | Sodium Borohydride (NaBH₄) | THF / Ethanol | Reductive cleavage of the amide bond | google.comgoogle.com |
Insights into the Protecting Group Functionality of the Trifluoroacetamide Moiety
The trifluoroacetamide moiety serves as a highly effective protecting group for primary and secondary amines, a role in which it is often designated as "Tfac". google.comgoogle.com Its utility stems from a unique balance of stability and selective lability. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the chemical properties of the adjacent amide bond. This inductive effect decreases the nucleophilicity of the nitrogen atom and increases the electrophilicity of the carbonyl carbon, contributing to the group's stability under certain conditions.
The Tfac group is notably stable under strongly acidic conditions, such as those involving trifluoroacetic acid (TFA), which are commonly used to remove Boc protecting groups. tcichemicals.com It is also resistant to the basic conditions, typically involving piperidine, used for the deprotection of Fmoc groups. tcichemicals.com This orthogonality is a significant advantage in complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), as it allows for selective deprotection at the N-terminus without disturbing side-chain protecting groups. google.comgoogle.com
Despite its stability to standard acid and base treatments, the Tfac group is considered a "hyperlabile" protecting group because it can be removed under specific, mild conditions. google.com The primary method for its cleavage is reduction with sodium borohydride in a THF/ethanol mixture, a process that is both rapid and efficient. google.comgoogle.com This selective reactivity profile distinguishes the trifluoroacetamide from other acyl-type protecting groups and provides chemists with a specialized tool for intricate molecular construction.
Table 2: Stability of Trifluoroacetamide (Tfac) Group vs. Other Amine Protecting Groups
| Protecting Group | Abbreviation | Stable To | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Trifluoroacetamide | Tfac | Acid (TFA), Base (Piperidine) | NaBH₄ in THF/EtOH | google.comgoogle.comtcichemicals.com |
| tert-Butoxycarbonyl | Boc | Base, Catalytic Reduction | Strong Acid (e.g., TFA) | tcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Catalytic Reduction | Base (e.g., Piperidine) | tcichemicals.com |
| Benzyloxycarbonyl | Cbz | Acid, Base | Catalytic Hydrogenation (e.g., Pd/C, H₂) | tcichemicals.com |
Mechanistic Studies on Addition Reactions Involving Trifluoroacetamides
Mechanistic investigations into addition reactions where trifluoroacetamides are involved often focus on how the electronic properties of the trifluoroacetyl group influence reactivity and stereoselectivity. While direct studies on this compound in this context are specific, broader studies on related systems provide valuable insights. For instance, in asymmetric sulfa-Michael addition reactions, where a thiol adds to an α,β-unsaturated carbonyl compound, the formation of carbon-sulfur bonds can be catalyzed by N-heterocyclic carbenes (NHCs) acting as non-covalent Brønsted base catalysts. pkusz.edu.cn
In such systems, the mechanism involves the NHC deprotonating the thiol, increasing its nucleophilicity for the subsequent 1,4-addition to the electrophilic olefin. pkusz.edu.cn Mechanistic studies suggest that the stereochemical outcome, or facial discrimination, is guided by a network of non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst, the nucleophile, and the substrate in the transition state. pkusz.edu.cn The presence of a trifluoromethyl group on one of the reactants, as seen in the synthesis of chiral centers bearing a CF₃ group, can significantly impact the electronic environment and stability of these transition states. pkusz.edu.cn The strong electron-withdrawing nature of the CF₃ group can influence the acidity of nearby protons and the stability of any transient charged intermediates, thereby affecting both the rate and selectivity of the addition reaction.
Theoretical Elucidation of Heterocyclic Formation Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of heterocyclic ring formation. Theoretical studies on reactions involving N-benzyl substituted reactants provide a framework for understanding potential pathways involving this compound. For example, the [3+2] cycloaddition (32CA) reactions between N-benzyl fluoro nitrone and various maleimides to produce isoxazolidine (B1194047) heterocycles have been extensively studied using DFT at the MPWB1K/6-311G(d) level. nih.govresearchgate.net
These theoretical investigations reveal that the reactions proceed through a one-step, kinetically controlled mechanism characterized by highly asynchronous bond formation. nih.govresearchgate.net The Gibbs free energy profiles calculated for these pathways show that the formation of exo-cycloadducts is both kinetically and thermodynamically favored over the endo-cycloadducts, which aligns with experimental observations. nih.govresearchgate.net Such studies also analyze the influence of solvent and temperature, finding that these factors primarily affect the activation energies rather than the inherent selectivity of the reaction. nih.gov Other heterocyclic formations, such as the synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, involve a sequence of addition, rearrangement (specifically, a Curtius rearrangement), and intramolecular cyclization, the geometries and electronic properties of which have also been successfully modeled using DFT calculations. nih.gov
Table 3: Theoretical Findings for [3+2] Cycloaddition of N-Benzyl Fluoro Nitrone
| Mechanistic Feature | Theoretical Finding | Methodology | Reference |
|---|---|---|---|
| Reaction Pathway | One-step mechanism | DFT (MPWB1K/6-311G(d)) | nih.govresearchgate.net |
| Bond Formation | Highly asynchronous | DFT Analysis | nih.govresearchgate.net |
| Product Selectivity | Exo-cycloadduct is kinetically and thermodynamically favored | Gibbs Free Energy Profile Calculation | nih.govresearchgate.net |
| Solvent Effect | Influences activation energy but not selectivity | PCM Model in DFT | nih.gov |
Stereochemical Control and Diastereoselectivity in Synthetic Routes
The presence of a trifluoroacetamide group, or trifluoromethyl groups in general, can exert significant influence over the stereochemical outcome of a reaction. The electron-withdrawing nature and steric bulk of the CF₃ group can control diastereoselectivity by favoring specific transition state geometries. In glycosylation reactions, for example, substituting benzyl (B1604629) ether protecting groups on a glucosyl donor with trifluoromethylated benzyl groups leads to a substantial increase in 1,2-cis-selectivity. nih.gov Mechanistic interpretations suggest this high selectivity arises because the electron-withdrawing trifluoromethyl groups destabilize the formation of a dissociative oxocarbenium ion intermediate, thereby favoring a more associative, stereocontrolled pathway. nih.gov
The importance of stereochemical control is profoundly illustrated in the synthesis of biologically active molecules. In a series of N-Benzyl-2-acetamidopropionamide derivatives studied for anticonvulsant activity, the biological potency was found to reside almost exclusively in one stereoisomer. nih.gov The (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide displayed a potent ED₅₀ value of 4.5 mg/kg, whereas the (S)-stereoisomer was largely inactive, with an ED₅₀ exceeding 100 mg/kg. nih.gov This stark difference underscores the necessity of precise stereochemical control in synthetic routes targeting therapeutic agents. Such control can be achieved by employing chiral catalysts, auxiliaries, or by leveraging the inherent stereodirecting effects of functional groups like trifluoroacetamide to guide the formation of the desired stereocenter.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzylamine |
| Trifluoroacetic Anhydride (TFAA) |
| Sodium Bicarbonate |
| Trifluoroacetic Acid |
| Sodium Borohydride |
| Tetrahydrofuran (THF) |
| Ethanol |
| tert-Butoxycarbonyl (Boc) |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Piperidine |
| N-benzyl fluoro nitrone |
| Isoxazolidine |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide |
| N-benzyl-2-acetamido-3-methoxypropionamide |
| Benzyloxycarbonyl (Cbz) |
Structural Elucidation and Conformational Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of N-Benzyl-2,2,2-trifluoroacetamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and conformation of the molecule can be obtained.
The identity and purity of this compound have been confirmed through the analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net The data obtained from these analyses are consistent with the expected molecular structure.
¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum shows a multiplet for the five aromatic protons of the benzyl (B1604629) group in the range of δ 7.2–7.4 ppm. A singlet corresponding to the amide proton (NH) appears at δ 6.8 ppm, and the methylene (B1212753) protons (CH₂) of the benzyl group are observed as a doublet at δ 4.5 ppm with a J-coupling constant of 5.8 Hz. rsc.org In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the amide proton signal shifts significantly downfield to δ 10.03 ppm, appearing as a singlet. The aromatic protons are observed as a multiplet at δ 7.38 ppm, and the benzylic methylene protons appear as a doublet at δ 4.39 ppm with a coupling constant of 6.0 Hz. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ exhibits a characteristic quartet for the carbonyl carbon (C=O) at δ 157.2 ppm, with the splitting arising from coupling to the adjacent fluorine atoms. rsc.org In DMSO-d₆, the carbonyl carbon resonates at δ 156.66 ppm. The aromatic carbons of the benzyl group appear in the range of δ 127.82–137.94 ppm, and the benzylic methylene carbon is observed at δ 43.02 ppm. rsc.org The trifluoromethyl (CF₃) carbon signal is also characteristic, though not always reported in standard analyses.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a distinct signature for the trifluoromethyl group. In CDCl₃, the three equivalent fluorine atoms of the CF₃ group give rise to a single signal. For a related compound, N-benzyl-3,3,3-trifluoropropanamide, the ¹⁹F NMR signal in CDCl₃ appears at δ -77.3 ppm. rsc.org
| Atom | ¹H Chemical Shift (ppm) in CDCl₃ rsc.org | ¹H Chemical Shift (ppm) in DMSO-d₆ rsc.org | ¹³C Chemical Shift (ppm) in CDCl₃ rsc.org | ¹³C Chemical Shift (ppm) in DMSO-d₆ rsc.org |
|---|---|---|---|---|
| Aromatic-H | 7.2-7.4 (m) | 7.38 (m) | - | 127.82, 128.99, 129.30, 137.94 |
| NH | 6.8 (s) | 10.03 (s) | - | - |
| CH₂ | 4.5 (d, J = 5.8 Hz) | 4.39 (d, J = 6.0 Hz) | - | 43.02 |
| C=O | - | - | 157.2 (q) | 156.66 |
In certain sterically crowded molecules, spin-spin coupling can occur directly through space between non-bonded nuclei, a phenomenon known as through-space coupling (TSC). This effect is particularly notable when a fluorine atom is involved and can provide valuable information for stereochemical assignments. For trifluoroacetamide (B147638) derivatives, through-space ¹H-¹⁹F spin-spin couplings have been observed and utilized to elucidate the preferred conformations. rsc.org While the coupling constants for these interactions are often small (in the range of 1.4–1.8 Hz), they can be distinguished from through-bond couplings. rsc.org The observation of such couplings in this compound would be indicative of a conformation where the trifluoromethyl group is in close proximity to specific protons of the benzyl group.
Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a powerful 2D NMR technique used to identify through-space correlations between different types of nuclei, such as ¹H and ¹⁹F. The detection of a cross-peak in a ¹H-¹⁹F HOESY spectrum indicates that the respective proton and fluorine nuclei are spatially close, typically within 5 Å. This technique is instrumental in confirming whether an observed ¹H-¹⁹F coupling is a through-space or through-bond interaction. rsc.org For trifluoroacetamide derivatives, ¹H-¹⁹F HOESY experiments have been successfully employed to establish the stereochemistry of major and minor conformers in solution. rsc.org In the context of this compound, a HOESY experiment would be crucial for definitively assigning the conformation by revealing the proximity of the CF₃ group to the protons of the benzyl moiety.
X-ray Crystallographic Analysis of Molecular Conformation and Packing
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net The crystallographic data confirms the atomic connectivity and provides detailed insights into the molecule's three-dimensional arrangement. The crystal data and structure refinement parameters are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₈F₃NO |
| Formula weight | 203.16 |
| Crystal system | Orthorhombic unife.it |
| Space group | P2₁2₁2₁ unife.it |
| a (Å) | 11.2339(2) unife.it |
| b (Å) | 11.6808(3) unife.it |
| c (Å) | 16.4783(5) unife.it |
| Volume (ų) | 2162.30(9) unife.it |
| Z | 4 unife.it |
| Density (calculated) (g cm⁻³) | 1.224 unife.it |
The intermolecular interactions within the crystal structure of this compound have been analyzed using Hirshfeld surface analysis. researchgate.net This computational method partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron density of the procrystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, key intermolecular contacts can be visualized and quantified.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the detailed structural analysis of this compound. This section explores the application of two key mass spectrometric techniques: Electron Ionization Mass Spectrometry (EI-MS) for understanding its fragmentation pathways and High-Resolution Mass Spectrometry (HRMS) for precise mass determination.
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to induce fragmentation of a molecule and analyze the resulting charged fragments. The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for identification. In the case of this compound, the high-energy electrons (typically 70 eV) used in EI-MS cause the molecule to ionize and break apart in predictable ways. uni-saarland.de
A primary fragmentation pathway for amides involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, a significant fragmentation event is the cleavage of the C-N bond, which is a common characteristic for amides. libretexts.orgnih.gov Another prominent fragmentation involves the benzyl group. The formation of a benzylic or tropylium (B1234903) carbocation ([C₇H₇]⁺) with a mass-to-charge ratio (m/z) of 91 is a well-documented and often abundant peak in the mass spectra of benzyl-containing compounds. nih.govcore.ac.uk This occurs through the cleavage of the bond between the benzyl group and the nitrogen atom.
The presence of the trifluoromethyl group also influences the fragmentation pattern. The strong electron-withdrawing nature of the three fluorine atoms can affect the stability of adjacent bonds and influence which fragmentation pathways are favored.
A plausible fragmentation pathway for this compound under EI-MS is outlined below:
Molecular Ion Formation: The initial step is the formation of the molecular ion [M]⁺•.
Formation of the Benzyl Cation: A major fragmentation is the cleavage of the C-N bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.
Formation of the Trifluoroacetyl Cation: Cleavage can also occur on the other side of the amide linkage, leading to the formation of the trifluoroacetyl cation (CF₃CO⁺) at m/z 97.
Loss of Trifluoroacetamide Radical: The molecular ion can lose a trifluoroacetamide radical (•NHCOCF₃) to form the benzyl cation.
Loss of Benzyl Radical: Conversely, the molecular ion can lose a benzyl radical (•CH₂C₆H₅) to form the [NHCOCF₃]⁺ ion.
The relative abundance of these fragments provides crucial information for confirming the structure of this compound.
Table 1: Characteristic EI-MS Fragments of this compound
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [C₇H₇]⁺ | Benzyl/Tropylium cation | 91 |
| [CF₃CO]⁺ | Trifluoroacetyl cation | 97 |
| [C₈H₈N]⁺ | [M - COCF₃]⁺ | 118 |
| [C₂HF₃NO]⁺ | [M - C₇H₇]⁺ | 114 |
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with a very high degree of accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds that may have the same nominal mass. nih.gov
For this compound (C₉H₈F₃NO), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (Carbon-12, Hydrogen-1, Fluorine-19, Nitrogen-14, and Oxygen-16). The experimentally determined exact mass from HRMS analysis should closely match this theoretical value, providing definitive confirmation of the molecular formula.
For instance, a study utilizing HRMS for the analysis of secondary metabolites was able to tentatively identify 54 compounds based on their accurate mass measurements and fragmentation patterns. nih.gov This highlights the power of HRMS in structural elucidation.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈F₃NO |
| Theoretical Exact Mass | 203.0558 |
| Experimentally Determined Exact Mass | Typically within a few ppm of the theoretical value |
| Mass Accuracy | Typically < 5 ppm |
The close agreement between the theoretical and experimentally measured exact masses serves as unequivocal evidence for the elemental composition of this compound. This level of certainty is crucial in research and industrial applications where compound identity must be confirmed without ambiguity.
Advanced Applications in Diverse Chemical Disciplines
Utilization as a Versatile Reagent in Organic Synthesis
N-Benzyl-2,2,2-trifluoroacetamide serves as a crucial component in the synthesis of a wide array of organic molecules, ranging from fluorinated compounds to complex bioactive scaffolds.
Key Intermediate in the Synthesis of Fluorinated Organic Compounds
The presence of the trifluoroacetyl group makes this compound a valuable intermediate in the creation of fluorinated organic compounds. chemimpex.com These compounds are of high interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms. The trifluoromethyl group can significantly alter the electronic properties of a molecule, which is a desirable trait for chemists aiming to fine-tune reaction outcomes. chemimpex.com The synthesis of such compounds often involves the use of this compound as a starting material or a key building block. chemimpex.com
For instance, the acylation of benzylamine (B48309) with trifluoroacetic anhydride (B1165640) is a common method to produce this compound. researchgate.net This compound can then be utilized in further reactions to introduce the trifluoroacetyl moiety into more complex structures.
Precursor for Complex Organic Molecules and Bioactive Scaffolds
This compound is not only a source of fluorine but also a precursor for constructing intricate organic molecules and scaffolds with potential biological activity. chemimpex.comresearchgate.net Its structure allows for various chemical transformations, making it a versatile starting point for multi-step syntheses. chemimpex.com
Research has demonstrated its use in synthesizing derivatives with potential therapeutic applications. For example, it has been a precursor in the synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), a novel compound investigated for its anticancer effects. nih.gov Furthermore, derivatives of N-benzyl-2-acetamidopropionamide have been shown to possess potent anticonvulsant activities. nih.gov The synthesis of N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids, which act as selective butyrylcholinesterase inhibitors, also originates from related structures. abq.org.br
The compound's utility extends to its role as a protecting group for amines in organic synthesis, a critical step in the assembly of complex molecules. chemimpex.com The trifluoroacetyl group can be selectively removed under specific conditions, allowing for further functionalization of the molecule. google.com
Contributions to Materials Science and Engineering
The unique properties of this compound also lend themselves to applications in the field of materials science, from enhancing polymer properties to developing advanced energy storage solutions.
Incorporation into Polymer Systems for Enhanced Thermal Stability and Chemical Resistance
Studies on spiro polycycloacetals, for example, have shown that the introduction of fluorine-containing moieties can significantly increase the thermal decomposition temperatures of the resulting polymers. rsc.org Similarly, the thermal stability of poly(benzyl methacrylate) in ionic liquids has been a subject of investigation, highlighting the role of specific chemical interactions in the thermal behavior of polymer solutions. semanticscholar.org
Development of Deep Eutectic Solvents (DESs) as Advanced Electrolytes
A significant application of trifluoroacetamide (B147638) derivatives, including this compound, is in the formulation of deep eutectic solvents (DESs). These solvents are being explored as advanced electrolytes for energy storage devices like lithium-ion batteries. researchgate.net DESs based on 2,2,2-trifluoroacetamide and a lithium salt have shown promising properties, including good thermal stability and a wide electrochemical stability window. researchgate.net
These characteristics are crucial for the development of safer and more efficient batteries. The use of such electrolytes can potentially address some of the limitations of conventional organic solvent-based electrolytes. researchgate.net
Surface Modification for Improved Hydrophobicity and Chemical Resistance
This compound can be employed to modify surfaces, imparting enhanced hydrophobicity and chemical resistance. chemimpex.com The low surface energy of the trifluoromethyl groups leads to water-repellent properties when incorporated onto a surface. This is beneficial for creating protective coatings and layers for various materials, protecting them from environmental degradation and chemical attack. chemimpex.com
Role in Analytical Chemistry Methodologies
Derivatizing Agent in Chromatographic Techniques for Enhanced Detection
Derivatization is a common strategy in analytical chemistry, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), to improve the volatility, thermal stability, and detectability of analytes. This is often achieved by introducing specific chemical groups that enhance the analyte's response to a particular detector.
Some chemical suppliers note that this compound can be used as a derivatizing agent in gas chromatography, suggesting it aids in the detection of amines and other functional groups. chemimpex.com The proposed mechanism involves the trifluoroacetyl group, which can increase the volatility of the derivatized analyte and enhance its signal in an electron capture detector (ECD), a highly sensitive detector for electrophilic compounds.
In contrast, extensive literature is available for other related fluorinated derivatizing agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-bis(trifluoroacetamide) (MBTFA). These reagents are widely used for the derivatization of a variety of compounds, including amphetamines and fecal sterols, to improve their chromatographic properties for GC-MS analysis. idc-online.com Similarly, benzyl trichloroacetimidates have been documented as effective derivatizing agents for the analysis of phosphonic acids.
The scarcity of specific, in-depth research on the application of this compound as a primary derivatizing agent for enhanced chromatographic detection prevents a detailed discussion of its efficacy and a direct comparison with more established reagents. While the chemical properties of this compound suggest potential in this area, further dedicated studies are required to fully characterize its role and effectiveness in analytical chemistry methodologies.
Computational Chemistry and Theoretical Modeling of N Benzyl 2,2,2 Trifluoroacetamide
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. Through theoretical modeling, researchers can predict and analyze the electronic structure, geometry, and reactivity of compounds like N-Benzyl-2,2,2-trifluoroacetamide, as well as their interactions with biological macromolecules. These in silico methods are crucial in modern drug discovery and materials science, offering insights that complement experimental data.
Comparative Studies and Structural Analogs
Systematic Comparison with N-Substituted Trifluoroacetamide (B147638) Derivatives
N-Benzyl-2,2,2-trifluoroacetamide belongs to the broader class of N-substituted trifluoroacetamides. The identity of the substituent on the nitrogen atom significantly influences the compound's properties and reactivity. The trifluoroacetyl group generally enhances the bioactivity and stability of drug candidates. chemimpex.com The trifluoroacetamide functional group is noted for improving reactivity and solubility in various organic solvents and can serve as a crucial protecting group for amines in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
A comparison with other derivatives illustrates these points:
N-Benzyl-2,2,2-trichloroacetamide : Replacing the fluorine atoms with chlorine atoms to form N-benzyl-2,2,2-trichloroacetamide alters the electronic effects of the acyl group. nih.gov While both compounds serve as benzylamine (B48309) synthons, the differing halogen atoms affect the molecule's stability and the leaving group potential of the amide portion in various reactions. Benzyl (B1604629) 2,2,2-trichloroacetimidate, a related compound, is a well-known reagent for benzylating alcohols under acidic conditions. nih.govsigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : This compound, where the benzyl group is replaced by a methyl group and a trimethylsilyl (B98337) (TMS) group is added to the nitrogen, is primarily used as a derivatizing agent in gas chromatography/mass spectrometry (GC/MS). nih.gov The TMS group makes the compound highly volatile and reactive for silylating other molecules, a function distinct from the typical reactivity of this compound. nih.gov
Benzyl N-Phenyl-2,2,2-trifluoroacetimidate : This structural isomer is an imidate, not an amide, and functions as a powerful O-benzylation reagent. researchgate.net It is more stable than its trichloroacetimidate (B1259523) counterpart and can benzylate even sterically hindered alcohols. researchgate.net The presence of the N-phenyl group modifies the electronic properties of the imidate, making it an effective leaving group upon activation with an acid catalyst like trimethylsilyl triflate (TMSOTf). researchgate.net
| Compound Name | N-Substituent(s) | Key Distinguishing Features | Primary Application |
|---|---|---|---|
| This compound | Benzyl | Stable amide; trifluoroacetyl group enhances stability and bioactivity. chemimpex.com | Intermediate in organic synthesis, potential in medicinal chemistry. chemimpex.com |
| N-Benzyl-2,2,2-trichloroacetamide | Benzyl | Trichloroacetyl group instead of trifluoroacetyl, altering electronic properties. nih.gov | Intermediate in organic synthesis. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Methyl, Trimethylsilyl | Highly reactive silylating agent. nih.gov | Derivatizing agent for GC/MS. nih.gov |
| Benzyl N-Phenyl-2,2,2-trifluoroacetimidate | Phenyl (Imidate) | Stable imidate structure; acts as an efficient O-benzylation reagent. researchgate.net | Reagent for benzylation of alcohols. researchgate.net |
Impact of Benzyl Moiety Modifications on Reactivity and Functionality
Modifications to the benzyl group, particularly substitutions on the aromatic ring, can have a profound impact on the reactivity of the entire molecule. These changes primarily alter the electronic properties of the benzyl group, which can affect reaction rates and even the feasibility of certain transformations.
One of the key reactions involving the N-benzyl group is its removal via hydrogenolysis. Studies on related N-benzyl systems have shown that the electronic properties of substituents on the benzene (B151609) ring significantly influence the rate of this cleavage. For instance, the hydrogenolysis of benzyl-type protecting groups can be suppressed by the presence of electron-donating groups on the aromatic ring. researchgate.net
A study on the Pd/C-catalyzed hydrogenolysis of various substituted benzyl groups demonstrated this effect clearly. The introduction of methyl and methoxy (B1213986) substituents on the benzene ring suppressed the rate of hydrogenolysis. researchgate.net This effect was attributed to the electronic properties of the substituents rather than steric hindrance. researchgate.net
| Substituent on Benzyl Ring | Example Compound Type | Observed Impact on Hydrogenolysis | Reference |
|---|---|---|---|
| None (Unsubstituted Benzyl) | N-Benzyl Amide | Standard reactivity, serves as a baseline. | researchgate.net |
| p-Methyl | N-(4-Methylbenzyl) Amide | Suppressed rate of hydrogenolysis compared to unsubstituted benzyl. researchgate.net | researchgate.net |
| p-Methoxy (MPM group) | N-(4-Methoxybenzyl) Amide | Hydrogenolysis was significantly suppressed, especially in the presence of pyridine (B92270) as a catalyst poison. researchgate.net | researchgate.net |
| 2,4,6-Trimethyl | N-(2,4,6-Trimethylbenzyl) Amide | Hydrogenolysis was effectively suppressed under specific conditions. researchgate.net | researchgate.net |
Beyond hydrogenolysis, modifying the benzyl group is a key strategy in synthetic chemistry. For example, in dual Ni/photoredox catalysis, N-benzylic heterocycles are synthesized via cross-coupling reactions, where the nature of the aryl halide coupling partner can be varied to create a diverse range of products. nih.gov
Exploration of Chiral Analogs and Stereoselective Synthesis
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Creating chiral analogs of this compound, particularly those with a stereocenter at the benzylic position or adjacent to the trifluoromethyl group, is an area of active research. Such syntheses rely on stereoselective methods to control the three-dimensional arrangement of atoms.
A prominent strategy for accessing chiral trifluoromethylated amines involves the asymmetric isomerization of N-benzyl trifluoromethyl imines. nih.gov This method uses a chiral organic catalyst, such as a cinchona alkaloid, to facilitate a 1,3-proton shift, converting an achiral imine into a chiral amine with high enantioselectivity. nih.gov This approach is significant as it provides access to both aryl and alkyl trifluoromethylated amines in high optical purity. nih.gov
Another powerful method is the asymmetric aza-Henry reaction, which can be used to synthesize α-Trifluoromethyl β-nitroamines from N-protected trifluoromethyl ketimines. nih.gov This reaction often employs organocatalysts, such as amino acid-derived quaternary ammonium (B1175870) salts, to achieve good yields and notable enantioselectivities under mild conditions. nih.gov
The development of chiral ligands and catalysts is central to these asymmetric syntheses.
Chiral Phase-Transfer Catalysis : This method has been successfully applied to the enantioselective synthesis of α-amino acids through the alkylation of imines derived from glycine, and similar principles can be applied to related structures. acs.org
Organocatalysis : The use of small organic molecules as catalysts, like proline or cinchona alkaloids, has enabled unprecedented transformations. nih.govnuph.edu.ua For instance, the reaction of N-silylimine of trifluoropyruvate with acetone (B3395972) in the presence of L- or D-proline leads to enantiomerically enriched products. nuph.edu.ua
Metal-Based Catalysis : Nickel/photoredox dual catalysis, using chiral bi-oxazoline (BiOX) ligands, has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates to form enantioenriched N-benzylic heterocycles. nih.gov
| Method | Catalyst/Reagent Type | Substrate Type | Product Type | Key Feature |
|---|---|---|---|---|
| Asymmetric Imine Isomerization | Chiral organic catalyst (e.g., 9-OH cinchona alkaloid). nih.gov | N-benzyl trifluoromethyl imines. nih.gov | Chiral trifluoromethylated amines. nih.gov | Highly enantioselective 1,3-proton shift. nih.gov |
| Asymmetric Aza-Henry Reaction | Quaternary ammonium salts from amino acids. nih.gov | N-Boc trifluoromethyl ketimines. nih.gov | α-Trifluoromethyl β-nitroamines. nih.gov | Operates under mild conditions with low catalyst loading. nih.gov |
| Asymmetric Cross-Coupling | Ni/Photoredox with Chiral BiOX Ligands. nih.gov | α-N-heterocyclic trifluoroborates and aryl bromides. nih.gov | Chiral N-benzylic heterocycles. nih.gov | Enables C(sp²)-C(sp³) bond formation with high enantioselectivity. nih.gov |
| Organocatalytic Mannich Reaction | L- or D-proline. nuph.edu.ua | N-silylimine of trifluoropyruvate. nuph.edu.ua | Optically active 3,3,3-trifluoroalanine derivatives. nuph.edu.ua | Demonstrates use of silylated imines in asymmetric synthesis. nuph.edu.ua |
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of N-Benzyl-2,2,2-trifluoroacetamide involves the acylation of benzylamine (B48309) with trifluoroacetic anhydride (B1165640). researchgate.net While effective, this method can be improved in terms of environmental impact. Future research is increasingly focused on developing greener synthetic alternatives that align with the principles of sustainable chemistry. These efforts aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
Key strategies in this area include:
Biocatalysis : The use of enzymes or whole-cell systems to catalyze the amidation reaction offers a highly selective and environmentally benign alternative to traditional chemical methods. scielo.br Lipases, for instance, are being explored for their ability to function in non-conventional media, reducing the reliance on volatile organic solvents. scielo.br
Alternative Acylating Agents : Research is ongoing to replace trifluoroacetic anhydride with more sustainable acylating agents. This includes the exploration of bio-based sources for the trifluoroacetyl group.
Solvent-Free and Aqueous Synthesis : The development of synthetic protocols that operate in water or without any solvent would significantly reduce the environmental footprint of the synthesis. proquest.com The use of biodegradable surfactants to create nanomicelles that can facilitate reactions in water is a promising approach. proquest.com
A comparison of traditional versus potential green synthetic routes is highlighted in the table below.
| Feature | Traditional Synthesis | Green Synthetic Route |
| Catalyst | Typically none (direct acylation) | Enzymes (e.g., lipases) |
| Solvent | Often uses dry ether or other organic solvents researchgate.net | Water, ionic liquids, or solvent-free conditions |
| Acylating Agent | Trifluoroacetic anhydride researchgate.net | Bio-based or recycled trifluoroacetic acid derivatives |
| Waste Products | Stoichiometric byproducts, solvent waste | Minimal, often biodegradable waste |
| Energy Consumption | Can require heating or cooling | Often proceeds at ambient temperature |
Integration into Advanced Flow Chemistry and Automated Synthesis Platforms
The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for the synthesis and manipulation of this compound. The integration of this compound into continuous flow systems and automated platforms is an active area of research with the potential to enhance efficiency, safety, and scalability.
Flow chemistry offers several advantages for the synthesis of amides:
Enhanced Safety : The small reaction volumes in flow reactors minimize the risks associated with handling highly reactive reagents like trifluoroacetic anhydride.
Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.
Automated synthesis platforms, guided by real-time reaction monitoring and machine learning algorithms, can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives. This high-throughput approach can accelerate the discovery of new applications and reaction pathways.
Expansion of Applications in Next-Generation Functional Materials
The trifluoromethyl group in this compound imparts unique properties, such as high thermal stability, hydrophobicity, and chemical resistance. These characteristics make it an attractive building block for the development of advanced functional materials.
Emerging applications in materials science include:
Fluorinated Polymers : Incorporation of this compound into polymer backbones or as a side-chain modification can lead to materials with tailored properties, such as low surface energy, high gas permeability, and specific optical properties.
Organic Electronics : The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of organic molecules. This makes this compound a potential component in the design of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Advanced Coatings and Surfaces : The hydrophobicity conferred by the trifluoromethyl group is being exploited to create self-cleaning and anti-fouling surfaces for a variety of applications, from biomedical devices to marine coatings.
Advanced Mechanistic Studies for Reaction Optimization and Discovery
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and discovering novel transformations. Advanced analytical techniques and computational methods are being employed to elucidate the intricate details of these reactions.
Key areas of mechanistic investigation include:
Kinetic Studies : Detailed kinetic analysis of the formation and reactions of this compound can provide valuable insights into the reaction rates, transition states, and the influence of catalysts and reaction conditions.
Spectroscopic Analysis : In-situ spectroscopic techniques, such as NMR and IR spectroscopy, allow for the real-time monitoring of reaction intermediates and products, providing a dynamic picture of the reaction progress.
Isotope Labeling Studies : The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, confirming or refuting proposed mechanisms.
These mechanistic studies will not only lead to more efficient and selective syntheses but also pave the way for the discovery of new reactions where this compound can serve as a key reagent or intermediate.
Computational Design of Novel this compound-Based Reagents and Catalysts
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods are being applied to the rational design of new reagents and catalysts based on the this compound scaffold.
Computational approaches in this area involve:
Density Functional Theory (DFT) Calculations : DFT is used to predict the geometric and electronic structures of molecules, as well as the transition states of reactions. This allows for the in-silico screening of potential reagents and catalysts before they are synthesized in the laboratory.
Molecular Docking : In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, guiding the design of more potent and selective drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR models can be developed to correlate the structural features of this compound derivatives with their observed chemical or biological activity. These models can then be used to predict the properties of novel, unsynthesized compounds.
The synergy between computational design and experimental validation is expected to accelerate the development of next-generation reagents and catalysts with enhanced performance and tailored functionalities.
Q & A
Q. What are the established synthesis routes and characterization techniques for N-Benzyl-2,2,2-trifluoroacetamide?
The compound is synthesized via Friedel-Crafts acylation, where benzylamine reacts with trifluoroacetic anhydride (TFAA) under controlled conditions to yield the product. Characterization includes:
- IR spectroscopy (NH stretch at 3,306 cm⁻¹, carbonyl at 1,703 cm⁻¹) .
- ¹H and ¹³C NMR (aromatic protons at 7.37 ppm, NH proton at 7.04 ppm, CF3 carbon at 117.34 ppm) .
- Melting point determination (76°C) .
Alternative synthetic routes involve iridium-catalyzed borylation in THF, achieving >89% yield under optimized conditions (50°C, 20 hours) .
Q. What standardized protocols are used to evaluate the antimicrobial activity of this compound?
Antimicrobial activity is assessed using:
Q. Which antioxidant assays are most relevant for studying this compound, and what do they measure?
- FRAP (Ferric Reducing Antioxidant Power) : Measures Fe³⁺ reduction capacity, showing ~2× higher activity than ascorbic acid (AA) .
- CUPRAC (Cupric Ion Reducing Antioxidant Capacity) : Quantifies Cu²⁺ reduction, with lower activity compared to AA .
- Phosphomolybdenum Total Antioxidant Assay : Evaluates broad-spectrum activity, yielding 1 mg/mL equivalent to gallic acid .
Q. How is the cytotoxicity of this compound assessed in vitro?
- A549 lung adenocarcinoma cell line testing : IC50 values (100 µg/mL) determined via dose-response curves (50–200 µg/mL) .
- Cell viability measurement : MTT or similar assays, with statistical analysis (e.g., ANOVA) to confirm concentration-dependent effects .
Advanced Research Questions
Q. What computational parameters are critical for molecular docking studies of this compound?
- Software : AutoDock 4.2.5.1 and ADT 1.5.6 for rigid protein-flexible ligand docking .
- Search Algorithm : Lamarckian Genetic Algorithm (150 individuals, 10 generations, mutation rate 0.02) .
- Key Interactions : Hydrogen bonds with TYR250/PRO304 (AmpC β-lactamase, binding energy: -5.53 kcal/mol) and HIS236/MET378 (CYP51, -5.95 kcal/mol) .
Q. How can contradictory antioxidant data (e.g., FRAP vs. CUPRAC) be reconciled?
Discrepancies arise from assay mechanisms:
Q. How do reaction conditions influence the regioselectivity of this compound synthesis?
- Temperature : 35°C minimizes side reactions (e.g., amine borylation), yielding 86% para-borylated product .
- Catalyst : [Ir(COD)OMe]₂ with dtbpy ligand enhances meta-selectivity (23:31:17 meta:intermediate:para ratio) .
Q. What mechanistic insights explain the cytotoxic activity of this compound?
Q. Can hydrogenation reactions be used to derivatize this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
